![molecular formula C19H19N3O2S B215559 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B215559.png)
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione, also known as MTQP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound has a unique structure that makes it a promising candidate for use in the development of new drugs and therapies. In
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is not fully understood, but it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. By inhibiting this enzyme, 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been found to have various biochemical and physiological effects in animal models. In addition to its anti-cancer and anti-inflammatory properties, 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been found to have neuroprotective properties, which may make it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione in lab experiments is its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies. Additionally, 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione in lab experiments is the lack of information about its safety and potential side effects, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione. One area of interest is in the development of new anti-cancer therapies based on 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione and its potential for use in the treatment of other diseases, such as neurological disorders. Finally, more research is needed to determine the safety and potential side effects of 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione, which will be important for its use in clinical trials and eventual approval as a new drug.
Synthesis Methods
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione can be synthesized through a multi-step process starting with 4-methyl-2-nitrobenzaldehyde. The nitro group is then reduced to an amine group, which is then reacted with 2-mercaptoethylamine to form the tetrahydroquinazoline ring. The resulting compound is then reacted with phthalic anhydride to form the pyrrolidine ring, resulting in the final product of 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione.
Scientific Research Applications
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been found to have various research applications due to its unique structure and properties. One of the primary areas of research for 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is in the development of new drugs and therapies. 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been shown to have potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been found to have potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
Product Name |
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione |
|---|---|
Molecular Formula |
C19H19N3O2S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19N3O2S/c1-12-14-9-5-6-10-15(14)21-19(20-12)25-16-11-17(23)22(18(16)24)13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-11H2,1H3 |
InChI Key |
QHVVPUWYGPDYLV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1CCCC2)SC3CC(=O)N(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SC3CC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215477.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)
![4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B215480.png)
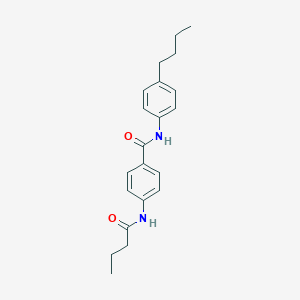
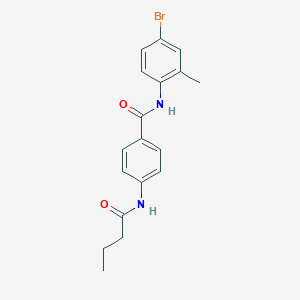

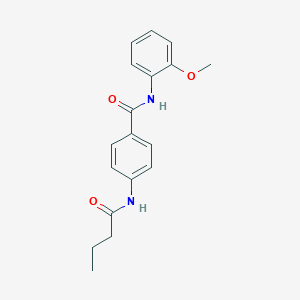
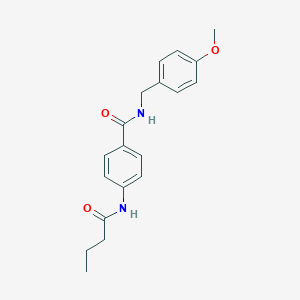
![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)

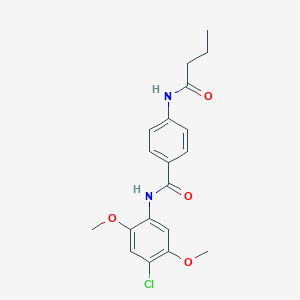
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)